2-Amino-N-(4-methoxyphenyl)propanamide hydrochloride
Overview
Description
“2-Amino-N-(4-methoxyphenyl)propanamide hydrochloride” is a chemical compound with the CAS Number: 2411181-58-1 . It has a molecular weight of 230.69 .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H14N2O2 . The InChI code for this compound is 1S/C10H14N2O2.ClH/c1-7(11)10(13)12-8-3-5-9(14-2)6-4-8;/h3-7H,11H2,1-2H3,(H,12,13);1H/t7-;/m1./s1 .Physical and Chemical Properties Analysis
The physical form of “this compound” is solid . Unfortunately, specific physical and chemical properties such as density, boiling point, melting point, and flash point are not available.Scientific Research Applications
Methoxychlor as a Model for Environmental Estrogens
Methoxychlor, a chlorinated hydrocarbon pesticide, demonstrates proestrogenic activity. Its metabolism produces active estrogenic forms, impacting fertility and development in both genders upon exposure. This research underscores the significance of understanding environmental estrogens' physiological effects, especially from compounds with methoxy groups and similar chemical backbones (Cummings, 1997).
Metoclopramide's Pharmacological Profile
Metoclopramide offers a model for studying compounds influencing gastrointestinal motility and addressing conditions like vomiting, emphasizing the importance of examining the pharmacodynamic effects of similar amide compounds (Pinder et al., 2012).
FTY720 in Cancer Therapy
The immunosuppressant FTY720 showcases the therapeutic potential of compounds with specific chemical modifications for treating diseases like multiple sclerosis and various cancers. This highlights the value in exploring the antitumor efficacy of structurally related compounds (Zhang et al., 2013).
Propofol's Clinical Applications
Propofol, an intravenous anesthetic, exemplifies the utility of amide compounds in anesthesia, offering rapid onset and favorable recovery profiles. Research into similar substances can expand options for sedation and general anesthesia, enhancing patient care in surgical settings (Langley & Heel, 1988).
2-Methoxyestradiol in Cancer Inhibition
2-Methoxyestradiol, derived from estrogen metabolism, demonstrates antitumorigenic and antiangiogenic effects, suggesting the potential cancer-protective role of methoxylated compounds. Understanding these mechanisms may guide the development of new cancer therapies (Zhu & Conney, 1998).
Safety and Hazards
While specific safety and hazard information for “2-Amino-N-(4-methoxyphenyl)propanamide hydrochloride” is not available, it’s generally important to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment when handling chemical compounds .
Properties
IUPAC Name |
2-amino-N-(4-methoxyphenyl)propanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-7(11)10(13)12-8-3-5-9(14-2)6-4-8;/h3-7H,11H2,1-2H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVRKDGGQULUAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1236256-54-4 | |
Record name | Propanamide, 2-amino-N-(4-methoxyphenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1236256-54-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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